

Technical Support Center: Clavamycin C (Clavulanic Acid)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Clavamycin C**

Cat. No.: **B15582683**

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility and stability issues with **Clavamycin C**, more commonly known as Clavulanic Acid, in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is **Clavamycin C**?

Clavamycin C is not a widely recognized name in scientific literature. It is likely a synonym for Clavulanic Acid, a potent β -lactamase inhibitor produced by the bacterium *Streptomyces clavuligerus*. It has weak intrinsic antibacterial activity but is used in combination with β -lactam antibiotics to overcome resistance in bacteria that produce β -lactamase enzymes.

Q2: I'm observing precipitation when I add my Clavulanic Acid stock solution to my aqueous assay buffer. What is the cause?

Precipitation of Clavulanic Acid in aqueous solutions is a common issue primarily driven by its inherent instability, which is highly dependent on pH and temperature. The optimal pH for Clavulanic Acid stability is in the neutral to slightly acidic range (pH 6.0-7.2).^[1] Deviations outside this range, especially towards alkaline conditions, can accelerate degradation and lead to the formation of insoluble degradation products. Temperature also plays a critical role, with higher temperatures increasing the rate of degradation.^[2]

Q3: What is the recommended solvent for preparing a stock solution of Clavulanic Acid?

Potassium Clavulanate, the salt form of Clavulanic Acid, is freely soluble in water and also soluble in dimethyl sulfoxide (DMSO).^{[3][4]} For most in vitro assays, preparing a concentrated stock solution in sterile, distilled water or a suitable buffer with a pH between 6.0 and 8.0 is recommended.^[5] A stock solution in DMSO can also be prepared and then further diluted in the aqueous assay buffer. However, it is crucial to minimize the final concentration of DMSO in the assay to avoid solvent-induced artifacts.

Q4: How should I store my Clavulanic Acid powder and stock solutions?

Solid Potassium Clavulanate is hygroscopic and should be stored in a tightly sealed container in a dry and cool place, with some suppliers recommending long-term storage at 2-8°C.^[6] Stock solutions are highly unstable at room temperature and should be prepared fresh before each experiment. If short-term storage is necessary, aliquots of the stock solution should be stored at -20°C or -80°C and protected from light.^[7] Avoid repeated freeze-thaw cycles.

Q5: Is Clavulanic Acid stable in cell culture media?

The stability of Clavulanic Acid in cell culture media is a significant concern due to the physiological pH (typically 7.2-7.4) and temperature (37°C) of culture conditions, which can promote its degradation. The half-life of clavulanate in BACTEC medium (Middlebrook 7H12B medium) at 37°C was found to be approximately 2 days.^[8] It is advisable to add Clavulanic Acid to the cell culture medium immediately before starting the experiment to minimize degradation. For longer-term experiments, replenishment of the compound may be necessary.

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Solution(s)
Precipitation upon addition to aqueous buffer	pH of the buffer is outside the optimal range (6.0-7.2).[1]	<ul style="list-style-type: none">- Adjust the pH of your buffer to be within the 6.0-7.2 range.- Prepare the Clavulanic Acid stock solution in a buffer within this pH range.
High temperature of the solution.[2]	<ul style="list-style-type: none">- Prepare and handle solutions on ice or at 4°C to minimize degradation.	
High concentration of salts in the buffer.	<ul style="list-style-type: none">- If possible, reduce the ionic strength of the buffer, as high salt concentrations can increase the rate of degradation.	
Cloudy or precipitated solution after a short period	Degradation of Clavulanic Acid over time.	<ul style="list-style-type: none">- Prepare stock solutions fresh for each experiment.- If using a frozen stock, thaw it quickly and use it immediately. Do not refreeze.
Inconsistent or lower-than-expected activity in assays	Degradation of Clavulanic Acid in the assay medium.	<ul style="list-style-type: none">- Minimize the pre-incubation time of Clavulanic Acid in the assay medium.- For cell-based assays, consider adding the compound immediately before adding the cells.- For long-term experiments, consider replenishing the Clavulanic Acid at regular intervals.
Inaccurate concentration of the stock solution due to degradation.	<ul style="list-style-type: none">- Always prepare fresh stock solutions from the solid compound for critical experiments.	

Data Presentation

Table 1: Solubility of Potassium Clavulanate in Different Solvents

Solvent	Solubility	Reference(s)
Water	Freely soluble	[3][4]
Methanol	Soluble	[9]
Ethanol	Slightly soluble	[9]
2-Propanol	Low solubility	[2][10]
DMSO	Soluble	[4]
Acetone	Very slightly soluble	[4]

Table 2: Effect of Temperature on the Stability of Clavulanic Acid in Aqueous Solution

Temperature	Stability (t_{90} - time to 10% degradation)	Reference(s)
4°C	152 hours	[7]
25°C	26 hours	[7]
37°C	6.4 hours	[7]

Table 3: Solubility of Potassium Clavulanate in Aqueous 2-Propanol Mixtures at Different Temperatures

Temperature (K)	Mole Fraction Solubility (x_1) in 2- Propanol	Mole Fraction Solubility (x_1) in 80% 2-Propanol (aq)	Reference(s)
273.15	0.0007	0.0014	[2][10]
283.15	0.0012	0.0022	[2][10]
293.15	0.0020	0.0035	[2][10]
303.15	0.0033	0.0056	[2][10]

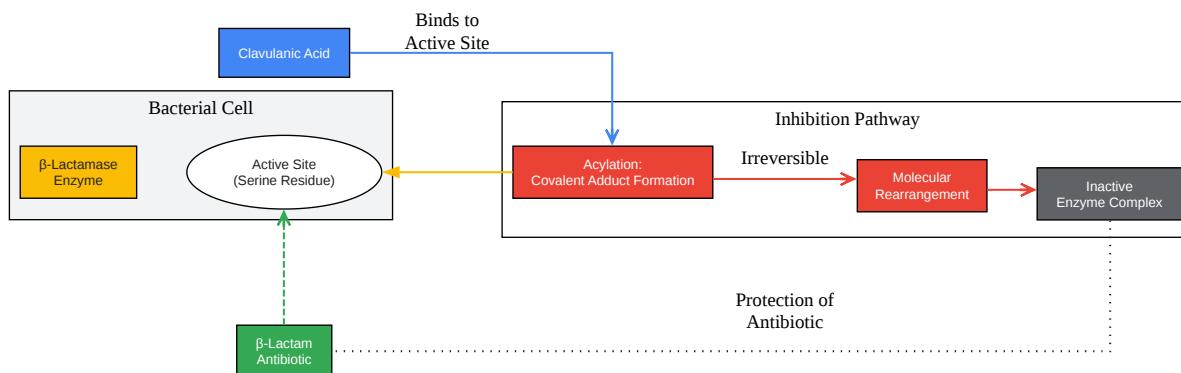
Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of Potassium Clavulanate in Water for MIC Assays

This protocol is adapted from standard methods for preparing antibiotic stock solutions for minimum inhibitory concentration (MIC) testing.[10]

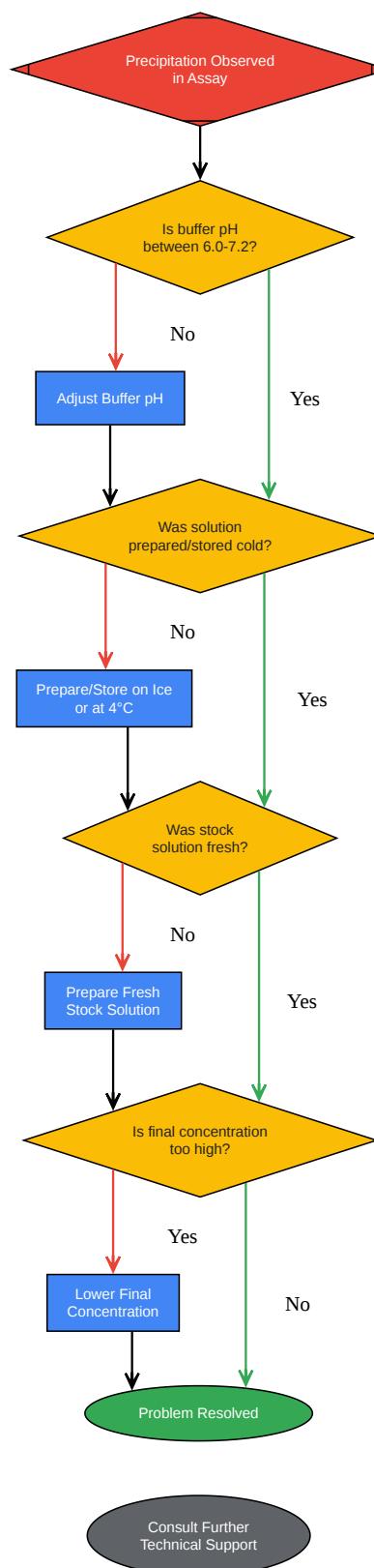
Materials:

- Potassium Clavulanate powder
- Sterile, distilled, deionized water
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer


Procedure:

- Weighing: Accurately weigh the required amount of Potassium Clavulanate powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood). To prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the powder.

- Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add the desired volume of sterile, distilled water (in this case, 1 mL).
- Mixing: Vortex the solution gently until the powder is completely dissolved. The solution should be clear and free of visible particles.
- Sterilization (Optional): If required for the assay, the stock solution can be filter-sterilized using a 0.22 μ m syringe filter. Ensure the filter material is compatible with the compound.
- Aliquoting and Storage: Immediately after preparation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for short-term storage. It is highly recommended to prepare the stock solution fresh on the day of the experiment.


Note: The potency of the Clavulanic Acid powder, as provided by the manufacturer, should be taken into account when calculating the exact weight needed for a specific concentration.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Mechanism of β -lactamase inhibition by Clavulanic Acid.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for Clavulanic Acid precipitation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous Determination of Potassium Clavulanate and Amoxicillin Trihydrate in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ripublication.com [ripublication.com]
- 5. US6414142B1 - Process for preparing potassium clavulanate - Google Patents [patents.google.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- To cite this document: BenchChem. [Technical Support Center: Clavamycin C (Clavulanic Acid)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15582683#solubility-issues-with-clavamycin-c-in-assays>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com